molecular formula C7H6ClN3S2 B12953208 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-57-3

7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine

Cat. No.: B12953208
CAS No.: 119011-57-3
M. Wt: 231.7 g/mol
InChI Key: OPPDAEXWQLSWEJ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:

Properties

CAS No.

119011-57-3

Molecular Formula

C7H6ClN3S2

Molecular Weight

231.7 g/mol

IUPAC Name

7-chloro-5-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C7H6ClN3S2/c1-3-9-5(8)4-6(10-3)11-7(12-2)13-4/h1-2H3

InChI Key

OPPDAEXWQLSWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=N2)SC

Origin of Product

United States

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